Redox Potential Maintenance with Photophysical Tunability
When coordinated as the monomeric complex [Ru(bpy)₂(4-CH₂NH₂-4'-CH₃-bpy)]²⁺ (monomer 4), the target ligand maintains a Ru(III/II) oxidation potential of ~0.92 V vs. AgNO₃/Ag, which is identical to the parent [Ru(bpy)₃](PF₆)₂ complex [1]. This demonstrates that the methyl and aminomethyl substituents do not disrupt the redox energetics required for many electron-transfer applications. Crucially, the ligand provides significant photophysical differentiation: monomer 4 exhibits a bathochromic red-shift in its absorption maximum by ~6 nm (161 cm⁻¹) and in its emission maximum by ~11 nm (226 cm⁻¹) compared to [Ru(bpy)₃](PF₆)₂, along with an extended excited-state lifetime of 945 ns versus 806 ns for the parent complex [1].
| Evidence Dimension | Ru(III/II) redox potential, absorption/emission maxima red-shift, and excited-state lifetime |
|---|---|
| Target Compound Data | E₁/₂ = ~0.92 V; Abs λ_max shift = +6 nm (161 cm⁻¹); Em λ_max shift = +11 nm (226 cm⁻¹); τ = 945 ns |
| Comparator Or Baseline | [Ru(bpy)₃](PF₆)₂: E₁/₂ = ~0.92 V; Abs λ_max defined as baseline; τ = 806 ns |
| Quantified Difference | Redox potential: ΔE = 0 V. Abs shift: +6 nm. Em shift: +11 nm. Lifetime: +139 ns (+17.2%) |
| Conditions | CV in 0.1 M Bu₄NPF₆ in deoxygenated CH₃CN at 100 mV/s. Photophysics in CH₃CN solution at 298 K. |
Why This Matters
This confirms that the target ligand enables structural conjugation without penalties to redox potential, while its distinct spectral shift and prolonged excited-state lifetime are advantageous for optimizing light-harvesting and charge-transfer processes.
- [1] Fang, Z.; Ito, A.; Keinan, S.; Chen, Z.; Watson, Z.; Rochette, J.; Kanai, Y.; Taylor, D.; Schanze, K. S.; Meyer, T. J. Atom Transfer Radical Polymerization Preparation and Photophysical Properties of Polypyridylruthenium Derivatized Polystyrenes. Inorg. Chem. 2013, 52 (15), 8511–8520. (See text for Ru(III/II) couple at ~0.92 V, Table 2 for emission lifetimes, and discussion of spectral shifts). View Source
